molecular formula C14H8BrClN2S2 B2761242 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-05-2

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2761242
CAS No.: 338408-05-2
M. Wt: 383.71
InChI Key: JFOUQTCAJARBCO-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the formation of the thiadiazole ring followed by the introduction of the bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromophenyl hydrazine and 4-chlorobenzenesulfonyl chloride in the presence of a base can lead to the formation of the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the thiadiazole ring can be reduced under specific conditions.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the bromine or chlorine substituents under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with new functional groups replacing the halogens.

Scientific Research Applications

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is unique due to its specific combination of bromine and chlorine substituents on the phenyl rings and the presence of the thiadiazole ring. This unique structure contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUQTCAJARBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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